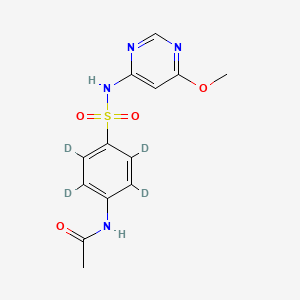

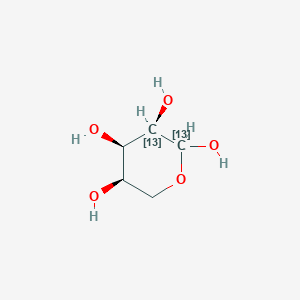

![molecular formula C10H14N2O5 B584012 [2'-13C]thymidine CAS No. 185553-96-2](/img/structure/B584012.png)

[2'-13C]thymidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

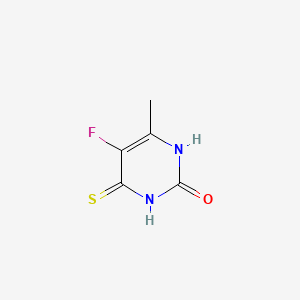

[2’-13C]thymidine: is a labeled form of thymidine, a nucleoside that is a component of DNA. The “13C” label indicates that the carbon at the 2’ position of the deoxyribose sugar is a stable isotope of carbon, carbon-13. This labeling is used in various scientific studies to trace and analyze biochemical pathways and molecular interactions.

Applications De Recherche Scientifique

Chemistry:

Isotope Tracing: Used to trace biochemical pathways and study molecular interactions in various chemical reactions.

Biology:

DNA Synthesis Studies: Utilized in studies of DNA replication and repair mechanisms.

Cell Cycle Analysis: Employed in cell cycle synchronization studies to analyze cell division and proliferation.

Medicine:

Cancer Research: Used in studies to understand the mechanisms of cancer cell proliferation and the effects of anti-cancer drugs.

Antiviral Research: Helps in the development of antiviral drugs by studying the incorporation of labeled thymidine into viral DNA.

Industry:

Pharmaceutical Development: Used in the development and testing of new drugs, particularly those targeting DNA synthesis and repair.

Mécanisme D'action

Target of Action

[2’-13C]Thymidine, also known as Thymidine-2’-13C, primarily targets several key enzymes involved in DNA synthesis and cellular growth. These include Thymidylate kinase , Uridine phosphorylase , Thymidine kinase , and Thymidine kinase 2, mitochondrial . These enzymes play crucial roles in the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage .

Mode of Action

Thymidine is a DNA nucleoside T, which pairs with deoxyadenosine (A) in double-stranded DNA . As a substrate, [2’-13C]Thymidine interacts with its target enzymes, leading to the phosphorylation of thymidine to its monophosphate form (dTMP) within the cytosol . This is a critical step in the DNA salvage pathway, which is less energetically expensive and usually the preferred generation pathway within the cell .

Biochemical Pathways

The action of [2’-13C]Thymidine affects the DNA salvage pathway, which is involved in regenerating thymidine for DNA synthesis and DNA damage repair . The compound is transferred from the extracellular space across the cell membrane by facilitated diffusion and is converted to its monophosphate form (dTMP) within the cytosol . Successive enzymes within the cytosol then convert dTMP to its triphosphate form deoxythymidine triphosphate (dTTP) prior to DNA replication .

Result of Action

The action of [2’-13C]Thymidine results in the production of dTTP, which is essential for DNA synthesis and cellular growth . It also plays a vital role in DNA repair following DNA damage . The availability of dTTP is crucial for the replacement of damaged nucleotides during DNA repair .

Action Environment

Environmental factors can influence the action, efficacy, and stability of [2’-13C]Thymidine. For instance, in low glucose microenvironments close to areas of tumor necrosis, thymidine catabolism has been found to be a critical event in cancer cell metabolism and survival

Analyse Biochimique

Biochemical Properties

Thymidine-2’-13C plays a crucial role in biochemical reactions, particularly in DNA synthesis. It is involved in the salvage pathway of DNA synthesis, where it is phosphorylated by thymidine kinase to form thymidine monophosphate (dTMP), which is further converted to thymidine triphosphate (dTTP), a building block for DNA . Thymidine-2’-13C interacts with enzymes such as thymidine kinase and thymidylate synthase, which are essential for its conversion to dTTP .

Cellular Effects

Thymidine-2’-13C has significant effects on various types of cells and cellular processes. As a DNA synthesis inhibitor, it can arrest cells at the G1/S boundary, prior to DNA replication . This property makes Thymidine-2’-13C a valuable tool in cell biology for synchronizing cells in S phase . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Thymidine-2’-13C involves its conversion to dTTP, which is incorporated into DNA. This process involves binding interactions with enzymes such as thymidine kinase and thymidylate synthase. Thymidine kinase phosphorylates Thymidine-2’-13C to form dTMP, and thymidylate synthase further converts dTMP to dTTP . The availability of dTTP influences DNA synthesis and, consequently, gene expression.

Temporal Effects in Laboratory Settings

The effects of Thymidine-2’-13C change over time in laboratory settings. It is stable under standard conditions and does not degrade significantly over time . Long-term effects on cellular function have been observed in studies, particularly in relation to DNA synthesis and cell cycle progression .

Metabolic Pathways

Thymidine-2’-13C is involved in the nucleotide salvage pathway, a critical metabolic pathway for DNA synthesis . It is phosphorylated by thymidine kinase to form dTMP, which is then converted to dTTP by thymidylate synthase . This pathway also involves various enzymes and cofactors, and can influence metabolic flux and metabolite levels.

Transport and Distribution

Thymidine-2’-13C is transported across the cell membrane by facilitated diffusion . Once inside the cell, it is distributed within the cytosol where it undergoes phosphorylation to form dTMP . The distribution of Thymidine-2’-13C within cells and tissues can be influenced by various factors, including the activity of transporters and binding proteins.

Subcellular Localization

The subcellular localization of Thymidine-2’-13C is primarily in the cytosol, where it is converted to dTMP by thymidine kinase The exact subcellular localization can vary depending on the cell type and physiological conditions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of [2’-13C]thymidine typically involves the incorporation of carbon-13 into the deoxyribose sugar, which is then coupled with thymine. One common method involves the use of labeled glucose as a starting material, which is converted into labeled deoxyribose through a series of enzymatic reactions. This labeled deoxyribose is then chemically coupled with thymine to form [2’-13C]thymidine.

Industrial Production Methods: Industrial production of [2’-13C]thymidine follows similar synthetic routes but on a larger scale. The process involves the use of labeled glucose or other carbon-13 labeled precursors, which are enzymatically or chemically converted into labeled deoxyribose. This is then coupled with thymine under controlled conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: [2’-13C]thymidine undergoes various chemical reactions, including:

Phosphorylation: It can be phosphorylated to form thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate.

Oxidation and Reduction: It can undergo oxidation to form thymidine glycol and reduction reactions under specific conditions.

Substitution: It can participate in nucleophilic substitution reactions, particularly at the 5’ position of the deoxyribose sugar.

Common Reagents and Conditions:

Phosphorylation: Typically involves the use of phosphoric acid derivatives and enzymes like thymidine kinase.

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Major Products:

Phosphorylation: Thymidine monophosphate, thymidine diphosphate, and thymidine triphosphate.

Oxidation: Thymidine glycol.

Reduction: Reduced forms of thymidine.

Comparaison Avec Des Composés Similaires

Thymidine: The non-labeled form of [2’-13C]thymidine.

5-Bromo-2’-deoxyuridine: A thymidine analog used in similar studies.

2’-Deoxyuridine: Another nucleoside used in DNA synthesis studies.

Uniqueness: [2’-13C]thymidine is unique due to its carbon-13 label, which allows for precise tracing and analysis in biochemical studies. This makes it particularly valuable in research applications where understanding the detailed mechanisms of DNA synthesis and repair is crucial.

Propriétés

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)(313C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O5/c1-5-3-12(10(16)11-9(5)15)8-2-6(14)7(4-13)17-8/h3,6-8,13-14H,2,4H2,1H3,(H,11,15,16)/t6-,7+,8+/m0/s1/i2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQFYYKKMVGJFEH-IWTXITHASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2[13CH2][C@@H]([C@H](O2)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Butanethioic-2,3-13C2 acid, S-[2-(acetylamino)ethyl] ester (9CI)](/img/new.no-structure.jpg)

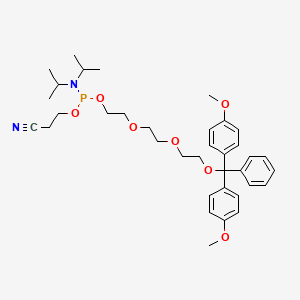

![D-[3-13C]Ribose](/img/structure/B583934.png)

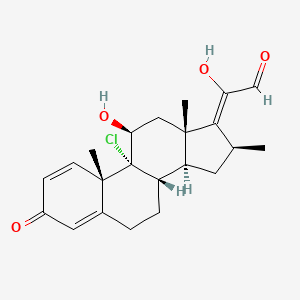

![D-[1,3-13C2]Ribose](/img/structure/B583941.png)

![D-[1,5-13C2]Ribose](/img/structure/B583942.png)